D-Mannoheptulose

Description

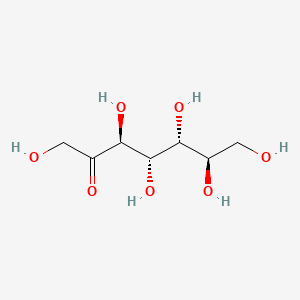

A 7-carbon keto sugar having the mannose configuration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNZZMHEPUFJNZ-QMTIVRBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879012 | |

| Record name | (+)-Mannoheptulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-44-9, 654-29-5 | |

| Record name | (+)-Mannoheptulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannoheptulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-manno-Heptulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-manno-2-Heptulose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Mannoheptulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-manno-2-heptulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNOHEPTULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W19YH62373 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of D Mannoheptulose Discovery and Initial Characterization

D-Mannoheptulose was first identified as a natural constituent of the avocado (Persea americana). wikipedia.orgresearchgate.net Early research, notably the work conducted in the 1940s, began to characterize its metabolic fate in different species. These initial studies observed the excretion of the sugar in humans after the consumption of avocados, sparking interest in its biological utilization. Subsequent work by researchers such as La Forge and Hudson was instrumental in isolating and characterizing this novel seven-carbon sugar, distinguishing it from more common six-carbon sugars like glucose.

Structurally, this compound is classified as a ketoheptose, meaning it is a monosaccharide with seven carbon atoms and a ketone functional group. wikipedia.org This structure is fundamental to its primary known biological activity: the inhibition of hexokinase.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₄O₇ |

| Molar Mass | 210.18 g/mol |

| Classification | Monosaccharide, Heptose, Ketose |

| Natural Sources | Avocado, Alfalfa, Fig, Primrose |

| IUPAC Name | D-manno-Hept-2-ulose |

| CAS Number | 3615-44-9 |

This table is interactive. You can sort and filter the data.

Significance of Heptoses in Biological Systems

While less common than hexoses (six-carbon sugars) and pentoses (five-carbon sugars), heptoses play critical roles in various biological processes. wikipedia.org They are not merely rare curiosities but are integral components of central metabolic pathways and structural molecules in certain organisms.

The pentose (B10789219) phosphate (B84403) pathway (PPP), an alternative route for glucose metabolism, utilizes the heptose Sedoheptulose-7-phosphate as a key intermediate. nih.gov This pathway is crucial for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis. wikipedia.orgmhmedical.com The interconversion of sugars within the non-oxidative branch of the PPP, involving sedoheptulose (B1238255), highlights the integration of heptose metabolism with core cellular functions. nih.gov

In the bacterial world, heptoses are of paramount importance, particularly in Gram-negative bacteria. The inner core of lipopolysaccharide (LPS), a major component of the outer membrane, is constructed with heptose units, specifically L-glycero-D-manno-heptose . biosynth.comusfca.edunih.gov This structural role is vital for the integrity of the bacterial outer membrane. nih.gov Furthermore, intermediates in the heptose biosynthesis pathway, such as ADP-L-glycero-β-D-manno-heptose , have been identified as pathogen-associated molecular patterns (PAMPs). nih.gov These molecules can be recognized by the host's innate immune system, triggering an inflammatory response. nih.gov The study of heptose biosynthesis in pathogens like Campylobacter jejuni reveals complex enzymatic pathways dedicated to creating various heptose stereoisomers for its capsular polysaccharide. nih.gov

Overview of D Mannoheptulose Research Trajectories

Phylogenetic Distribution of this compound in Flora

This compound is not ubiquitously found in the plant kingdom but is concentrated in specific species, with Persea americana (avocado) being the most prominent example.

Occurrence in Persea americana (Avocado) and Related Species

Avocado (Persea americana) is characterized by exceptionally high concentrations of C7 sugars, namely this compound and perseitol (B1196775), which can constitute a significant portion of the fruit's total soluble sugars nih.govresearchgate.netmdpi.comavocadosource.com. These C7 sugars are found in various parts of the avocado tree, including the phloem sap, leaf petiole exudates, seeds, and mesocarp nih.govavocadosource.com. Studies indicate that this compound and perseitol are the predominant soluble sugars in avocado tissues, often exceeding the levels of common hexose (B10828440) sugars like glucose, fructose (B13574), and sucrose (B13894) nih.govresearchgate.netavocadosource.comavocadosource.com. For instance, in young avocado fruitlets, this compound can comprise 12-19% of the total soluble sugars in different tissues nih.gov. While these C7 sugars are abundant throughout fruit development, their concentrations tend to decrease as the fruit matures and ripens nih.govmdpi.comtandfonline.comtandfonline.com.

Identification in Other Plant Species

Beyond avocado, this compound has been identified in several other plant species, albeit typically in lower concentrations. These include:

Alfalfa (Medicago sativa) avocadosource.comgoogle.comwikipedia.org

Fig (Ficus officinalis) avocadosource.comgoogle.comwikipedia.org

Primrose (Primula officinalis and Primula x polyantha) avocadosource.comgoogle.comwikipedia.orgresearchgate.net

Opium Poppy (Papaver somniferum) knapsackfamily.comknapsackfamily.comwikidata.orgresearchgate.netplos.org

In these species, this compound's role and abundance are less extensively documented compared to its significance in avocado.

Tissue-Specific Localization within Organisms

This compound exhibits differential distribution across various tissues within a plant, with notable variations observed in avocado fruit.

Distribution in Fruit Mesocarp, Exocarp, and Seed Tissues

In avocado fruits, this compound is a major component in the mesocarp (flesh) and exocarp (peel) researchgate.netavocadosource.comacs.orgnih.govugr.es. Studies have shown that this compound concentrations are generally higher in the mesocarp and exocarp compared to the seed, where perseitol is often the predominant sugar researchgate.netavocadosource.comacs.orgnih.gov. For example, one study reported this compound as the major component in the mesocarp and exocarp, while perseitol was predominant in the seed, followed by sucrose and this compound researchgate.netacs.org. There can be considerable heterogeneity in this compound concentration within the fruit, with higher levels sometimes found in the apical region (stem-end) of the fruit core.ac.uk.

Presence and Translocation in Phloem Sap and Leaves

This compound is present in the phloem sap and leaf petiole exudates of avocado trees nih.govavocadosource.comfrontiersin.org. It is considered a mobile sugar, translocated via the phloem throughout the plant researchgate.netavocadosource.comavocadosource.comfrontiersin.orglevitycropscience.comavocadosource.com. Research suggests that this compound, along with perseitol, plays a role in the translocation of nutrients, such as boron, from leaves to developing flowers and fruit levitycropscience.com. The presence of this compound in leaf exudates, and its labeling with ¹⁴C after photosynthetic labeling, further supports its role as a phloem-mobile carbohydrate avocadosource.com.

Developmental Dynamics of this compound Accumulation

The accumulation and concentration of this compound vary significantly with the developmental stage of the plant, particularly during fruit growth and ripening.

In avocado fruit, this compound concentrations are generally high during the early stages of fruit development and rapid expansion nih.govfrontiersin.orgavocadosource.com. During this period, C7 sugars like this compound and perseitol can constitute a substantial portion of the fruit's dry weight nih.govavocadosource.com. However, as the fruit matures and oil accumulation commences, the levels of this compound typically decline in the flesh and seed nih.govmdpi.comtandfonline.comtandfonline.comfrontiersin.org. This decrease is often associated with the ripening process mdpi.comtandfonline.comtandfonline.com. For instance, in 'Hass' avocado fruit, this compound concentrations declined rapidly from harvest to 13 days after harvest, while glucose and fructose levels increased tandfonline.comtandfonline.com. Some studies suggest that a drop in C7 sugar levels below a certain threshold may be a prerequisite for the initiation of ripening avocadosource.comresearchgate.net.

Compound List:

this compound

Perseitol

Glucose

Fructose

Sucrose

Starch

Quinic acid

Chlorogenic acid

Volemitol

D-arabinose-5-phosphate

Dihydroxyacetone phosphate (B84403)

Erythrose-4-phosphate

this compound 7-phosphate

D-altro-heptulose 1,7-bisphosphate

D-ribose-5-phosphate

Methyl palmitate

Methyl palmitoleate (B1233929)

Methyl oleate (B1233923)

Methyl linoleate (B1235992)

Methyl linolenate

Dopamine

Tyramine

Dhurrin

Allocryptopine

Alpinine

Amurensine

Armepavine

Berberine

Chelirubine

Bracteoline

Codeine

Cularine

Dihydrosanguinarine

(S)-Isoboldine

Isocorydine

Isothebaine

Jatrorrhizine

Proposed Biochemical Mechanisms in Plants

The generation of the seven-carbon backbone of this compound is thought to originate from intermediates of primary carbon metabolism. ashs.org Several enzymatic reactions common in plant carbohydrate synthesis have been implicated. ashs.orgnih.gov

The biosynthesis of this compound is strongly suggested to be linked to the Calvin-Benson Cycle, the primary pathway of carbon fixation in photosynthesis. ashs.orgresearchgate.net Experiments indicate that C7 sugars in avocado leaves are formed from Calvin Cycle reactions rather than those of the oxidative pentose (B10789219) phosphate pathway. acs.orgresearchgate.net Key intermediates of the cycle, such as the three-carbon dihydroxyacetone phosphate (DHAP) and the four-carbon erythrose-4-phosphate (E4P), are considered the foundational units for the C7 skeleton. ashs.orgnih.govlibretexts.org The pathway may involve diverting carbon directly from the cycle immediately following the reaction that produces the C7 sugar phosphate, sedoheptulose-1,7-bisphosphate. ashs.org

A key proposed reaction in the formation of the C7 backbone is an aldol (B89426) condensation catalyzed by an aldolase (B8822740) enzyme. ashs.org Specifically, research points to the condensation of erythrose-4-phosphate (E4P) and dihydroxyacetone phosphate (DHAP) to form sedoheptulose-1,7-bisphosphate (SBP). ashs.orgnih.govresearchgate.netwikipedia.org This reaction is analogous to a step in the regenerative phase of the Calvin Cycle. wikipedia.orgresearchgate.net

Studies using cell-free extracts from avocado source leaves have provided direct evidence for this step. When supplied with the aldolase substrates E4P and DHAP, these extracts successfully produced C7 sugar phosphates. ashs.orgresearchgate.net This finding strongly supports the hypothesis that an aldolase-mediated condensation is the primary source of the C7 chain that ultimately becomes this compound. ashs.org The initial product, sedoheptulose-1,7-bisphosphate, is then believed to undergo further transformation. researchgate.net

While the aldolase reaction is the most supported pathway to the this compound precursor, other enzymes known to form C7 sugars, such as transketolase and transaldolase, have also been considered. ashs.orgnih.gov These enzymes are central to the non-oxidative pentose phosphate pathway (PPP). morf-db.orgnumberanalytics.com

The potential reactions include:

Transketolase: Catalyzes the transfer of a two-carbon unit, for instance from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate (S7P) and glyceraldehyde-3-phosphate. ashs.orgquora.com

Transaldolase: Catalyzes the transfer of a three-carbon unit from a ketose like sedoheptulose-7-phosphate to an aldose like glyceraldehyde-3-phosphate. numberanalytics.comquora.comresearchgate.net Another transaldolase reaction can form S7P from fructose-6-phosphate (B1210287) and erythrose-4-phosphate. ashs.orgnih.gov

However, experiments with avocado leaf extracts showed that while a transketolase reaction forming sedoheptulose-7-P was observed, this S7P was not subsequently metabolized to this compound. acs.orgresearchgate.net This suggests that the transketolase and transaldolase pathways, while active in producing other C7 sugars like sedoheptulose-7-phosphate, may not be on the direct biosynthetic route to this compound in avocado. researchgate.net

The metabolism of this compound is intricately linked with other C7 carbohydrates, particularly its phosphorylated precursors and its reduced polyol form, perseitol.

From Sedoheptulose Phosphates: Research indicates that sedoheptulose-1,7-bisphosphate (SBP), formed via the aldolase reaction, is the key precursor, which is then isomerized to a phosphorylated this compound derivative. ashs.orgresearchgate.net In contrast, sedoheptulose-7-phosphate (S7P) does not appear to serve as a direct precursor for this compound formation in avocado leaf extracts. ashs.orgresearchgate.net This highlights the importance of the bisphosphate intermediate in the proposed pathway.

Interconversion with Perseitol: this compound and its corresponding sugar alcohol, perseitol, are interconvertible. avocadosource.comresearchgate.netresearchgate.net Perseitol is considered a likely storage form of C7 carbon in avocado seeds, which can be oxidized to this compound upon germination. avocadosource.comresearchgate.net Conversely, this compound can be reduced to perseitol. researchgate.net The enzymatic activity for these conversions varies depending on the tissue type and the plant's developmental stage. For instance, cotyledons of etiolated seedlings show a significantly higher ability to convert perseitol to this compound compared to those grown in light. researchgate.net This interconversion is crucial for managing the storage, transport, and utilization of C7 sugars within the plant. avocadosource.com

Enzymology of this compound Biosynthesis

While the complete enzymatic pathway for this compound biosynthesis has not been fully characterized, research has identified the classes of enzymes likely involved and has begun to characterize their activity in plant tissues.

Characterization of Key Biosynthetic Enzymes

The specific enzymes responsible for converting the initial C7 product into this compound in plants have not yet been isolated and fully characterized. ashs.org However, functional studies have provided insights into their nature.

Aldolase: The presence of aldolase activity capable of condensing DHAP and E4P to form sedoheptulose-1,7-bisphosphate has been confirmed in cell-free extracts of avocado leaves. ashs.orgresearchgate.net Furthermore, aldolase enzymes have been detected in the mesocarp and dry seed tissue of avocados, where they are potentially involved in the interconversion between perseitol and this compound. researchgate.netresearchgate.net

Isomerase: Following the formation of sedoheptulose-1,7-bisphosphate, an isomerization step is required to convert the sedoheptulose backbone into the manno-configuration of this compound. researchgate.net The specific isomerase responsible for this crucial step has not yet been identified in plants.

Phosphatase: Free this compound likely arises from the dephosphorylation of its phosphorylated precursors by phosphatase enzymes. researchgate.net

Reductase/Dehydrogenase: The reversible conversion between the keto-sugar this compound and the polyol perseitol is catalyzed by a reductase or dehydrogenase. nih.gov The characterization of a sedoheptulose reductase in Primula suggests that a similar NADPH-dependent ketose reductase could be responsible for the synthesis of perseitol from this compound. nih.gov

Table of Proposed Reactions in this compound Biosynthesis

| Reaction Step | Substrates | Enzyme Class | Product | Evidence/Hypothesis |

| C7 Backbone Formation | Dihydroxyacetone-Phosphate + Erythrose-4-Phosphate | Aldolase | Sedoheptulose-1,7-Bisphosphate | Supported by avocado leaf extract studies. ashs.orgresearchgate.net |

| Isomerization | Sedoheptulose-1,7-Bisphosphate | Isomerase | This compound-Phosphate (unspecified) | Hypothesized step following aldol condensation. researchgate.net |

| Dephosphorylation | This compound-Phosphate | Phosphatase | This compound | Inferred necessary step to produce the free sugar. researchgate.net |

| Interconversion (Reduction) | This compound + NADPH | Reductase | Perseitol + NADP+ | Reversible conversion to storage form. researchgate.netnih.gov |

| Interconversion (Oxidation) | Perseitol + NADP+ | Dehydrogenase | This compound + NADPH | Mobilization from storage form. researchgate.netresearchgate.net |

Substrate Specificities and Reaction Kinetics of Associated Enzymes

The biosynthesis of this compound is a multi-step enzymatic process. The substrate specificities and reaction kinetics of the key enzymes involved in this pathway have been the subject of various research endeavors. These studies, primarily in organisms like avocado (Persea americana) and certain bacteria, have elucidated the catalytic efficiencies and substrate preferences that govern the formation of this unique seven-carbon sugar.

The proposed primary pathway for this compound biosynthesis begins with intermediates from the pentose phosphate pathway and glycolysis. The key enzymatic steps involve aldol condensation, dephosphorylation, and isomerization.

Aldolase: The initial step involves the condensation of a four-carbon aldose, D-erythrose-4-phosphate, with a three-carbon ketose, dihydroxyacetone phosphate (DHAP). This reaction is catalyzed by an aldolase, yielding the seven-carbon sugar phosphate, sedoheptulose-1,7-bisphosphate. ashs.org Aldolases are a class of enzymes that exhibit variability in their substrate specificity. For instance, the Class II fructose-1,6-bisphosphate aldolase (FBA) from Synechocystis sp. PCC 6803 has been shown to have a higher reactivity with sedoheptulose-1,7-bisphosphate compared to the Class I FBA from the same organism.

Sedoheptulose-1,7-bisphosphatase (SBPase): Following its synthesis, sedoheptulose-1,7-bisphosphate is dephosphorylated at the C1 position by sedoheptulose-1,7-bisphosphatase (SBPase) to produce sedoheptulose-7-phosphate. SBPase from spinach chloroplasts demonstrates a high specificity for its substrate, although it can also act on fructose 1,6-bisphosphate, but with a significantly lower efficiency. The specificity constant (kcat/Km) for sedoheptulose 1,7-bisphosphate is substantially higher than for fructose 1,6-bisphosphate, indicating a strong preference for the seven-carbon sugar phosphate.

Sedoheptulose-7-Phosphate Isomerase (GmhA): A critical step in the pathway is the isomerization of the ketoheptose-phosphate, sedoheptulose-7-phosphate, to the aldoheptose-phosphate, D-glycero-D-manno-heptose-7-phosphate (a phosphorylated precursor of this compound). This reaction is catalyzed by sedoheptulose-7-phosphate isomerase (GmhA). nih.gov In Mycobacterium tuberculosis, this enzyme is essential for the biosynthesis of lipopolysaccharides. nih.gov The kinetic parameters for M. tuberculosis GmhA have been determined, showing its efficiency in converting sedoheptulose-7-phosphate. nih.gov The enzyme binds to D-sedoheptulose 7-phosphate with a Michaelis constant (Kₘ) of approximately 0.31 mM and has a catalytic efficiency (kcat/Kₘ) of about 1.45 mM⁻¹s⁻¹. nih.gov

Phosphatase: The final step in the biosynthesis of free this compound is the dephosphorylation of this compound-7-phosphate. This reaction is carried out by a phosphatase. While specific phosphatases for mannoheptulose-7-phosphate have not been extensively characterized, it is known that various phosphatases exhibit broad substrate specificity and can hydrolyze a range of phosphate esters. For example, alkaline phosphatases are known to have broad specificity for phosphate esters of alcohols. In Kalanchoë pinnata, a specific sedoheptulose-7-phosphate phosphatase activity has been identified, suggesting the presence of specialized phosphatases for seven-carbon sugar phosphates. oup.comoup.com The existence of such an enzyme that acts on this compound-7-phosphate is therefore highly probable.

The concerted action of these enzymes, each with its distinct substrate specificity and catalytic rate, ensures the efficient conversion of central metabolic intermediates into this compound.

Table 1: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway

Table 2: Compound Names Mentioned in the Article

Metabolic Fates and Intermediary Metabolism of D Mannoheptulose

D-Mannoheptulose Conversion Pathways in Biological Systems

The metabolic fate of this compound involves several key transformations and interactions within cellular pathways, including interconversion with its sugar alcohol form, perseitol (B1196775), and participation in phosphorylation/dephosphorylation events.

Interconversion with Perseitol (D-glycero-D-manno-heptitol)

In plants, particularly in avocado, this compound exists in equilibrium with its reduced form, perseitol (also known as D-glycero-D-manno-heptitol) google.comcore.ac.ukukzn.ac.zaresearchgate.netresearchgate.netnih.govscispace.com. This interconversion is a reversible enzymatic process, with aldolase (B8822740) enzymes, potentially including transaldolase, mediating the conversion in various plant tissues such as seeds, cotyledons, and mesocarp core.ac.ukresearchgate.netresearchgate.netnih.gov. Perseitol is often considered the storage form of these C7 sugars, while this compound functions as a transportable form, facilitating movement within the plant core.ac.ukukzn.ac.za. The efficiency of these conversions can vary depending on the plant's developmental stage core.ac.ukresearchgate.net.

| Conversion Direction | Starting Compound | Product Compound | Catalyzing Enzyme(s) | Tissues/Organisms | Significance | Citations |

| Oxidation | Perseitol | This compound | Aldolase (e.g., transaldolase) | Avocado (seed, cotyledons, mesocarp) | Perseitol (storage) to this compound (transport) | core.ac.ukukzn.ac.zaresearchgate.netresearchgate.netnih.gov |

| Reduction | This compound | Perseitol | Aldolase (e.g., transaldolase) | Avocado (seed, cotyledons, mesocarp) | This compound (transport) to Perseitol (storage) | core.ac.ukukzn.ac.zaresearchgate.netresearchgate.netnih.gov |

Phosphorylation and Dephosphorylation Events

This compound's primary metabolic action is its inhibition of hexokinase and glucokinase, the enzymes responsible for the initial phosphorylation of glucose medchemexpress.comcaltagmedsystems.co.ukscbt.comcogershop.comwikipedia.orgcaymanchem.commedchemexpress.com. By competitively inhibiting these enzymes, this compound prevents the conversion of glucose to glucose-6-phosphate caltagmedsystems.co.ukcogershop.comcaymanchem.com. This blockage is significant as glucose-6-phosphate is a crucial intermediate for glycolysis and other metabolic pathways caltagmedsystems.co.ukcogershop.comcaymanchem.com. While this compound itself can be phosphorylated within cells, forming tritiated acidic metabolites, its main role is as an inhibitor of glucose phosphorylation rather than a direct substrate for major energy-producing pathways scbt.comnih.gov.

Integration into Broader Carbohydrate Metabolic Networks

The inhibitory action of this compound on key glycolytic enzymes significantly impacts broader carbohydrate metabolism, influencing glycolytic flux and interacting with pathways like the Pentose (B10789219) Phosphate (B84403) Pathway.

Influence on Glycolytic Flux

This compound acts as a potent inhibitor of glycolysis by blocking the rate-limiting step catalyzed by hexokinase caltagmedsystems.co.ukscbt.comcogershop.comwikipedia.orgjarvm.comqu.edu.iqnih.govmedchemexpress.com. This inhibition prevents glucose from entering the glycolytic pathway, leading to reduced glucose oxidation and consequently lower levels of downstream metabolites such as pyruvate (B1213749) and ATP jarvm.comqu.edu.iqnih.gov. This disruption can affect cellular energy production and proliferation, particularly in cells with high glycolytic dependence, such as cancer cells qu.edu.iqnih.gov. In some organisms, this inhibition of glucose phosphorylation can lead to transient hyperglycemia due to the accumulation of unphosphorylated glucose caymanchem.com.

| Target Enzyme/Process | Effect of this compound | Consequence | Organisms/Cell Types | Citations |

| Hexokinase (HK) | Competitive Inhibition | Blocks glucose phosphorylation to glucose-6-phosphate | Diverse organisms, mammalian cells | medchemexpress.comcaltagmedsystems.co.ukscbt.comcogershop.comwikipedia.orgcaymanchem.commedchemexpress.com |

| Glucokinase (GK) | Competitive Inhibition | Blocks glucose phosphorylation to glucose-6-phosphate | Diverse organisms | medchemexpress.comcaltagmedsystems.co.ukcogershop.comwikipedia.orgcaymanchem.commedchemexpress.com |

| Glycolysis | Inhibition | Reduces glycolytic flux, glucose oxidation, pyruvate, and ATP production. | Cancer cells, pancreatic islet cells | caltagmedsystems.co.ukcogershop.comwikipedia.orgjarvm.comqu.edu.iqnih.govnih.gov |

| Glucose Phosphorylation | Inhibition | Prevents the rate-limiting step of glycolysis. | Various cells | caltagmedsystems.co.ukcogershop.comcaymanchem.com |

| Insulin (B600854) Release (glucose-mediated) | Inhibition | Blocks glucose-induced insulin secretion from pancreatic islet cells. | Pancreatic islet cells | caltagmedsystems.co.ukwikipedia.orgcaymanchem.comnih.govnii.ac.jp |

Interactions with Pentose Phosphate Pathway

The relationship between this compound and the Pentose Phosphate Pathway (PPP) is primarily indirect, often discussed in the context of sedoheptulose (B1238255) metabolism, a C7 sugar that is a product of the PPP vumc.nlnih.gov. Heptose biosynthesis in plants can involve intermediates of the PPP, such as erythrose-4-phosphate and dihydroxyacetone phosphate, which condense to form C7 sugar phosphates like this compound-7-phosphate and D-altro-heptulose-1,7-bisphosphate frontiersin.orgnih.govfrontiersin.org. While this compound itself is not a direct participant in the oxidative or non-oxidative branches of the PPP, its formation in plants may be linked to these pathways frontiersin.orgnih.govfrontiersin.orgavocadosource.comresearchgate.net. Mannoheptulose has also been detected in trace amounts in human urine, with speculation that its origin might be associated with the PPP pool vumc.nl.

Comparative Metabolism of this compound Across Organisms

This compound exhibits distinct metabolic roles and interactions across different kingdoms of life, most notably in plants and animals.

Plants: In plants like avocado, this compound and its polyol form, perseitol, serve important functions as antioxidants and energy sources, and this compound acts as a mobile sugar google.comfrontiersin.orgcore.ac.ukukzn.ac.zafrontiersin.org. Its biosynthesis in avocado leaves is linked to the Calvin Cycle and potentially the Pentose Phosphate Pathway, involving intermediates like sedoheptulose 1,7-bisphosphate frontiersin.orgnih.govfrontiersin.org. The interconversion between this compound and perseitol is a key metabolic feature in avocado, with implications for sugar storage and transport core.ac.ukukzn.ac.zaresearchgate.netresearchgate.netnih.gov.

Animals: Across various animal models, this compound consistently demonstrates inhibitory effects on hexokinases and glucokinases, thereby impacting glucose metabolism medchemexpress.comcaltagmedsystems.co.ukcogershop.comwikipedia.orgcaymanchem.commedchemexpress.comnih.govnii.ac.jp. In mammals such as rats, it can induce transient hyperglycemia and interfere with glucose utilization and insulin secretion from pancreatic islet cells medchemexpress.comcaymanchem.comnih.govnii.ac.jpavocadosource.comoup.com. Studies in dogs have shown effects on postprandial energy expenditure jarvm.com, while research in cats has explored its impact on energy metabolism jarvm.com. In pancreatic islet cells, this compound inhibits glucose oxidation and calcium uptake, with its effects being concentration-dependent on extracellular glucose nih.govnii.ac.jp. Notably, tumoral islet cells exhibit significantly lower uptake of this compound compared to normal islet cells, suggesting differential metabolic handling nih.gov. Rabbits metabolize this compound into fermentable substances and its administration can influence the metabolic effects of insulin avocadosource.com.

Compound List

this compound

Perseitol (D-glycero-D-manno-heptitol)

D-glucose

Glucose-6-phosphate

Hexokinase (HK)

Glucokinase (GK)

Pyruvate

ATP

Sedoheptulose

Sedoheptulose-7-phosphate

Sedoheptulose-1,7-bisphosphate

Dihydroxyacetone phosphate

Erythrose-4-phosphate

D-arabinose-5-phosphate

D-ribose-5-phosphate

Volemitol (D-glycero-D-manno-heptitol)

Insulin

2-Deoxy-D-glucose

3-Bromopyruvic acid

Lonidamine

5-Thioglucose

Enzymatic Inhibition Mechanisms by D Mannoheptulose

D-Mannoheptulose as a Glucokinase and Hexokinase Inhibitor

This compound functions as a specific inhibitor of D-glucose phosphorylation by the family of hexokinase isoenzymes medchemexpress.comnih.gov. This family includes hexokinases I, II, and III, as well as hexokinase IV, which is more commonly known as glucokinase nih.gov. These enzymes catalyze the conversion of glucose into glucose-6-phosphate, a critical step that traps glucose within the cell and commits it to metabolism nih.govyoutube.com. By targeting these enzymes, this compound effectively blocks the entry point of glycolysis nih.govwikipedia.org. This inhibition has been observed across enzymes from diverse organisms caymanchem.com.

The primary mechanism by which this compound inhibits hexokinase and glucokinase is through competitive inhibition with their natural substrate, D-glucose wikipedia.orgcaymanchem.com. This compound competes with D-glucose for binding to the enzyme's active site. Research has established a dissociation constant (Ki) for this competitive inhibition, with one study reporting a Ki value of 0.25 mM caymanchem.com. This indicates a strong affinity of this compound for the enzyme's active site, allowing it to effectively compete with glucose and hinder its phosphorylation.

| Parameter | Value | Enzyme Target | Source |

| Inhibition Type | Competitive | Glucokinases and Hexokinases | wikipedia.orgcaymanchem.com |

| Ki Value | 0.25 mM | Glucokinases and Hexokinases | caymanchem.com |

Mammalian glucokinase is a monomeric enzyme that exhibits positive cooperativity with its substrate, glucose, a hallmark of allosteric regulation nih.gov. The enzyme's reaction velocity shows a sigmoidal, rather than hyperbolic, response to increasing glucose concentrations nih.gov. While this compound's primary inhibitory mechanism is competitive, it exerts its effect on this allosterically regulated enzyme. Studies on equilibrium binding to glucokinase have shown a preference for different sugars, and structural analyses suggest that residues in the allosteric region are crucial for the conformational changes between the enzyme's inactive and active states nih.govnih.gov. This compound's binding within the active site prevents the catalytic activity of this complex, allosterically regulated enzyme.

This compound demonstrates varied efficacy against different isoenzymes of hexokinase. There are four major mammalian hexokinases, designated as HK1, HK2, HK3, and HK4 (glucokinase) nih.gov. While HK1 is expressed in most adult tissues, HK2 is found abundantly in tissues like cardiac and skeletal muscle and is a frequent target in cancer therapy research nih.gov.

Studies have revealed significant differences in how these isoenzymes interact with this compound. For instance, while yeast hexokinase shows very little capacity to phosphorylate this compound, bovine heart hexokinase is significantly more active in this regard nih.gov. This suggests that the structural differences between isoenzymes influence their susceptibility to inhibition by this compound. Furthermore, research has documented an anomeric specificity, where the inhibitory action of this compound is consistently more pronounced against the phosphorylation of beta-D-glucose compared to alpha-D-glucose for both hexokinase and glucokinase nih.gov.

| Enzyme Source | Relative Phosphorylation of this compound (vs. D-Glucose) |

| Yeast Hexokinase | 0.02% |

| Bovine Heart Hexokinase | 3.93% |

Data adapted from a study comparing the phosphorylation of 25 mM this compound to 5 mM D-glucose nih.gov.

Impact on Enzyme-Substrate Binding and Conformational Changes

The binding of a substrate to an enzyme's active site typically induces significant conformational changes that are essential for catalysis nih.govpurdue.edu. Many enzymes, including glycosyltransferases like hexokinase, possess flexible loops at their substrate-binding sites nih.gov. Upon substrate binding, these loops often transition from an "open" to a "closed" conformation, which properly orients the substrate and catalytic residues for the reaction nih.govnih.gov.

As a competitive inhibitor, this compound occupies the same active site as glucose. Its binding likely induces a conformational change in the enzyme. However, this induced conformation is non-productive. By occupying the site, this compound physically prevents glucose from binding and, consequently, prevents the specific conformational shifts required for the efficient phosphorylation of glucose. This blockage of the active site and the resulting non-catalytic conformation are central to its inhibitory effect.

Downstream Cellular and Biochemical Consequences of Enzyme Inhibition

The inhibition of glucokinase and hexokinase by this compound has profound downstream effects on cellular metabolism, primarily stemming from the disruption of glycolysis.

The most immediate and direct consequence of this compound's action is the inhibition of glucose phosphorylation wikipedia.orgcaymanchem.comnih.govnih.gov. This prevents the conversion of glucose to glucose-6-phosphate nih.govcaymanchem.com. Since this is the rate-limiting first step of glycolysis, its inhibition leads to a cascade of subsequent metabolic alterations nih.gov.

The blockage of glucose phosphorylation has several critical downstream consequences:

Inhibition of Glycolysis : With the first step blocked, the entire glycolytic pathway is suppressed wikipedia.org.

Reduced ATP Production : As glycolysis is a primary source of cellular energy, its inhibition leads to a decrease in the generation of ATP nih.govwikipedia.org.

Blocked Insulin (B600854) Secretion : In pancreatic beta-cells, glucose-stimulated insulin secretion is tightly linked to the metabolic flux through glycolysis and the subsequent increase in the ATP/ADP ratio wikipedia.orgnih.gov. By inhibiting glucose phosphorylation, this compound blocks this signaling cascade, leading to an inhibition of insulin release wikipedia.orgcaymanchem.com.

Altered Glycogen Synthesis : In hepatocytes, the activation and translocation of glycogen synthase by glucose are dependent on the production of glucose-6-phosphate. The presence of mannoheptulose has been shown to decrease both the activation and translocation of glycogen synthase that would normally be induced by glucose researchgate.net.

| Process | Effect of this compound |

| Glucose Phosphorylation | Inhibited |

| Glycolysis | Suppressed |

| Cellular ATP Levels | Reduced |

| Glucose-Stimulated Insulin Secretion | Blocked |

| Glycogen Synthase Activation | Decreased |

Effects on Intracellular ATP Concentration and Energy Dynamics (e.g., in pancreatic islet cells)

The inhibition of hexokinase by this compound directly impacts cellular energy production. By preventing the entry of glucose into the glycolytic pathway, the subsequent generation of adenosine triphosphate (ATP) is significantly reduced. nih.gov This disruption of glycolysis leads to a decrease in intracellular ATP concentrations. qu.edu.iqnih.gov

In pancreatic islet cells, glucose-stimulated insulin secretion is tightly coupled to cellular metabolism. The metabolism of glucose increases the intracellular ATP/ADP ratio, which triggers a cascade of events leading to insulin release. By inhibiting glucose phosphorylation, this compound blocks this metabolic signal, thereby preventing the rise in ATP necessary for insulin secretion. caymanchem.comnii.ac.jp This makes it a critical tool for studying the metabolic requirements of insulin release. Research has shown that the inhibition of glycolysis by this compound leads to a measurable decrease in ATP levels in various cell types, including breast cancer cells, which contributes to its anti-proliferative effects. qu.edu.iqresearchgate.net

Table 1: Effect of this compound on Glycolysis Products

| Cell Line | Treatment | Effect on ATP Concentration |

|---|---|---|

| Breast Cancer Cells (AMJ13, MCF7) | 62.5 µg/ml MH for 72h | Decreased |

Source: Al-Ziaydi, A.G., et al., 2020 qu.edu.iq

Influence on Carbohydrate Response Element Binding Protein (ChREBP) Activation

The transcription factor Carbohydrate Response Element Binding Protein (ChREBP) is a key regulator of glycolytic and lipogenic gene expression in response to high glucose levels. nih.govnih.gov The activation of ChREBP is dependent on glucose metabolism, specifically the formation of glucose-6-phosphate (G-6-P). nih.govresearchgate.net

This compound serves as a powerful tool to elucidate this mechanism. As a potent hexokinase inhibitor, it prevents the conversion of glucose to G-6-P. nih.gov Research has demonstrated that the application of this compound dose-dependently attenuates the glucose-induced activation of ChREBP. nih.govnih.gov This inhibition confirms that the phosphorylation of glucose is an essential upstream step for ChREBP activation, and that G-6-P, or a closely related metabolite, is a critical signaling molecule in this pathway. nih.govcaymanchem.comresearchgate.net

Alterations in Glycolytic Intermediates (e.g., Glucose-6-Phosphate)

The primary mechanism of this compound is the competitive inhibition of hexokinase, which directly prevents the phosphorylation of D-glucose into glucose-6-phosphate (G-6-P). nih.govcaymanchem.com This action causes a significant reduction in the intracellular concentration of G-6-P, the first committed intermediate of the glycolytic pathway. nih.gov

Consequently, the levels of all downstream glycolytic intermediates are also reduced. For instance, studies have shown that treatment with this compound leads to a decrease in pyruvate (B1213749) concentration. nih.govqu.edu.iq By blocking the initial step, this compound effectively halts the entire glycolytic flux, providing a clear demonstration of the critical role of hexokinase in maintaining the pool of glycolytic metabolites. nih.gov

Table 2: Impact of this compound on Glycolytic Intermediates

| Intermediate | Effect of this compound | Rationale |

|---|---|---|

| Glucose-6-Phosphate | Decreased | Direct inhibition of hexokinase, preventing glucose phosphorylation. nih.govcaymanchem.com |

Research Applications of this compound as an Enzymatic Probe

Due to its specific inhibitory action on hexokinases and glucokinases, this compound is widely utilized in biochemical and physiological research as an enzymatic probe. caymanchem.comnih.gov It allows investigators to explore the consequences of inhibiting the first step of glycolysis and to understand the dependence of various cellular processes on glucose metabolism. nih.gov

Key research applications include:

Studying Insulin Secretion: In endocrinology, it is used to investigate the mechanisms of glucose-stimulated insulin release from pancreatic β-cells. By blocking glucose phosphorylation, researchers can confirm the essential role of glucose metabolism in triggering the insulin secretion cascade. caymanchem.comnii.ac.jpresearchgate.net

Investigating Gene Regulation: It is employed to study how glucose signaling pathways regulate gene expression, particularly the activation of transcription factors like ChREBP. Its use has been pivotal in establishing the link between glucose-6-phosphate levels and the transcriptional activity of ChREBP. nih.govnih.gov

Cancer Metabolism Research: In oncology, this compound is used to probe the reliance of cancer cells on glycolysis (the Warburg effect). By inhibiting hexokinase, researchers can study the effects of glycolytic inhibition on cancer cell proliferation, viability, and apoptosis. nih.govqu.edu.iq

Advanced Analytical Methodologies for D Mannoheptulose Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of D-mannoheptulose analysis, allowing for its separation from other carbohydrates and matrix components, which is essential for accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely reported technique for the analysis of this compound. chempap.org This method offers high sensitivity and selectivity, enabling both the identification and quantification of the compound, even at low concentrations in complex samples like fruit extracts. nih.gov

In typical applications, such as the analysis of avocado extracts, a liquid-liquid extraction using an ethanol/water mixture is performed to isolate polar compounds, including this compound. benchchem.com The extract is then analyzed by an HPLC system. For detection and quantification, mass spectrometry is frequently used, often with an electrospray ionization (ESI) source operating in negative ion mode. nih.govscience.gov The mass spectrometer can be a quadrupole time-of-flight (QTOF) instrument, which provides high-resolution mass data, facilitating accurate compound identification. chempap.orgnih.gov The combination of retention time from the HPLC and the precise mass-to-charge ratio (m/z) from the MS offers a high degree of confidence in the identification of this compound. science.gov

Detailed Research Findings: A study on avocado mesocarp utilized LC-MS to quantify 30 different metabolites, including this compound, across various ripening stages. nih.gov The analysis was performed on an Agilent 1260 Infinity HPLC system coupled to an ion trap (IT) MS or a QTOF MS. The system used specific source parameters, including nebulizer pressure, drying gas flow and temperature, and capillary voltage, to optimize the detection of the target analytes. nih.gov

Table 1: Example LC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1260 Infinity |

| Mass Spectrometer | Bruker Esquire 2000 Ion Trap (IT) MS or QTOF MS |

| Ionization Source | Electrospray Ionization (ESI), Negative Polarity |

| Scan Range | m/z 50–1000 |

| Nebulizer Pressure | 30 psi (IT MS) / 3.0 Bar (QTOF MS) |

| Drying Gas Flow | 9 L/min |

| Drying Gas Temp. | 300 °C (IT MS) / 220 °C (QTOF MS) |

| Capillary Voltage | +3200 V (IT MS) / +4500 V (QTOF MS) |

This table is generated based on data from a study on avocado fruit metabolites. nih.gov

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another established method for the analysis of sugars, including this compound. benchchem.com A significant challenge with analyzing sugars by GC is their low volatility. ashs.org Therefore, a crucial step in the sample preparation is derivatization, which converts the non-volatile sugar into a more volatile and thermally stable compound suitable for GC analysis. ashs.org

A common derivatization procedure for carbohydrates involves silylation. For instance, dried sample residues can be treated with reagents like hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent such as pyridine (B92270). scirp.orgscirp.org The mixture is heated to ensure the reaction goes to completion, and the resulting derivatized sugar is then extracted and injected into the GC-MS system. scirp.orgscirp.org The GC separates the components of the mixture, and the MS detects and helps identify the compounds based on their mass spectra, which can be compared against spectral libraries. scirp.orgulisboa.pt

Detailed Research Findings: In a study analyzing cashew stem volatiles, this compound was identified and quantified using GC-MS. scirp.org The analysis was performed on an Agilent HP 7890 GC coupled to an HP 5975 mass spectrometer. scirp.orgscirp.org The identification was confirmed by comparing retention times and mass spectra with established databases. scirp.org Another study on the metabolic profiling of carbohydrates also utilized a detailed GC-MS method, listing specific mass fragments for the derivatized this compound, such as m/z 204, 73, and 147, which are characteristic of the trimethylsilyl (B98337) (TMS) derivative. ulisboa.pt

Table 2: Example GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent HP 7890 |

| MS System | HP 5975 Mass Spectrometer |

| Column | HP-5MS (30 m × 0.320 mm ID × 0.25 µm) |

| Derivatization Agents | Pyridine, HMDS, TMCS |

| Oven Program | 80°C for 2 min, then 12°C/min to 240°C (hold 6 min) |

| Injector-MS Interface Temp. | 250°C |

| Ionization Energy | 70 eV |

This table is generated based on data from a study identifying cashew stem volatiles. scirp.orgscirp.org

Before the widespread adoption of modern hyphenated techniques, paper chromatography was a fundamental tool for separating and identifying sugars. ashs.org This method remains valuable for specific applications, particularly for resolving structural isomers that can be challenging to separate even with HPLC. ashs.org For example, this compound and its isomer sedoheptulose (B1238255) can be difficult to separate using some standard HPLC protocols. ashs.org

In paper chromatography, a concentrated extract is spotted onto a paper sheet (e.g., Whatman No. 1), which is then developed in a specific solvent system. ashs.org A common system for separating these heptoses is n-propanol, ethyl acetate (B1210297), and water. ashs.org After development, the sugars are visualized by spraying the chromatogram with a reagent that reacts to produce colored spots. The orcinol-trichloroacetic acid reagent is particularly useful as it produces distinct colors with different sugars; for instance, it yields a blue-green color with this compound and a blue color with sedoheptulose, allowing for their differentiation. ashs.org Quantification can be achieved by eluting the sugar from an unsprayed, corresponding section of the paper and analyzing the eluate. ashs.org

Detailed Research Findings: A study investigating the formation of C7 sugars in avocado leaves explicitly used paper chromatography to separate and quantify this compound and sedoheptulose. ashs.org After enzymatic treatment of the leaf extracts, the resulting free sugars were separated on Whatman No. 1 paper using a solvent system of 7:1:2 (v/v/v) n-propanol:ethyl acetate:deionized water over 24 to 40 hours. The sugars were identified by comparison to known standards run on the same chromatogram and visualized with an orcinol (B57675) reagent. ashs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of HPLC that is particularly well-suited for the separation of highly polar compounds like sugars. benchchem.comqu.edu.iq It uses a polar stationary phase (like a diol-bonded silica (B1680970) column) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile (B52724) (ACN), and a smaller amount of an aqueous solvent. benchchem.com This technique provides excellent retention and separation for carbohydrates that are often poorly retained in more common reversed-phase HPLC. conicet.gov.ar

HILIC is frequently coupled with MS for the sensitive and selective analysis of this compound. benchchem.com The method has been successfully validated for the characterization of the polar profile of avocado fruit, demonstrating good robustness, recovery, and trueness. conicet.gov.ar

Detailed Research Findings: One comprehensive study characterized the non-structural carbohydrates in avocado fruit using a HILIC-MS method. benchchem.com The separation was achieved on a Fortis HILIC-Diol column (2.1 × 150 mm, 1.7 µm particle size). The mobile phases consisted of water and acetonitrile with 10 mM ammonium (B1175870) acetate buffer. benchchem.com This method allowed for the successful quantification of this compound alongside other sugars like fructose (B13574), glucose, sucrose (B13894), and perseitol (B1196775) in different parts of the avocado fruit. benchchem.com

Table 3: Example HILIC Parameters for this compound Separation

| Parameter | Value |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | Fortis HILIC-Diol (2.1 × 150 mm, 1.7 µm) |

| Mobile Phase A | H₂O/ACN (95:5, v/v) with 10 mM ammonium acetate |

| Mobile Phase B | H₂O/ACN (5:95, v/v) with 10 mM ammonium acetate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25 °C |

This table is generated based on data from a study on the polar profile of avocado fruits. benchchem.com

Enzymatic Assays for this compound and Related Metabolites

Enzymatic assays offer a functional approach to studying this compound, often leveraging its known biochemical interactions. This compound is a well-documented inhibitor of the enzyme hexokinase (HK), which catalyzes the first step of glycolysis. medchemexpress.comnih.gov This inhibitory property is the basis for many assays designed to measure the biological activity of this compound or to screen for its presence.

Hexokinase activity can be measured spectrophotometrically. elabscience.com In a typical assay, the conversion of glucose to glucose-6-phosphate by HK is coupled to another enzymatic reaction that produces a colored or fluorescent product. For example, the production of NADH, which can be measured by the change in absorbance at 340 nm, is a common method. elabscience.com The inhibitory effect of this compound can be quantified by measuring the reduction in HK activity in its presence. nih.gov

For the analysis of this compound itself or its phosphorylated metabolites, a multi-step enzymatic process can be employed. For instance, to measure C7 sugar phosphates, cell-free extracts can be incubated with substrates that lead to their formation. Subsequently, an enzyme like acid phosphatase can be used to hydrolyze the phosphate (B84403) group, converting the sugar phosphates into free sugars. ashs.org These free sugars, including this compound, can then be separated and quantified using chromatographic methods as described previously. ashs.org

Detailed Research Findings: In a study on breast cancer cells, a hexokinase activity assay was used to demonstrate that treatment with this compound significantly reduced HK enzyme activity. nih.gov Another study on avocado leaf extracts used acid phosphatase to convert phosphorylated C7 sugars to their free forms before separation by paper chromatography, demonstrating a combined enzymatic-chromatographic approach. ashs.org

Spectroscopic Techniques for Structural Elucidation within Biological Complexes (e.g., NMR in ligand-binding studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. While chromatographic methods are excellent for separation and quantification, NMR provides detailed information about the atomic connectivity and three-dimensional structure of a compound. researchgate.net Techniques such as 1D-NMR (¹H, ¹³C) and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments have been used to confirm the structural identity of compounds isolated from natural sources like avocado seeds. nih.gov

Beyond simple structural confirmation, NMR is a powerful technique for studying molecular interactions, such as the binding of a ligand like this compound to a protein. Ligand-binding studies using NMR can reveal which parts of the sugar molecule are involved in the interaction and can provide insights into the conformation of the sugar when bound to its target, such as an enzyme's active site.

Advanced NMR applications are also being explored. For example, fluorine-19 (¹⁹F) NMR has emerged as a valuable tool in biomedical imaging. Research has been proposed to use fluorinated derivatives of this compound (¹⁹FMH) for the non-invasive imaging and tracking of specific cells that have high uptake of this sugar, demonstrating the evolving application of spectroscopic techniques in this compound research. science.gov

Method Validation and Interference Considerations in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma, tissue extracts, and plant tissues like avocado mesocarp, is fundamental for reliable research findings. labmanager.comcsic.es The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose, providing trustworthy data on the concentration of the analyte. pnrjournal.comloesungsfabrik.de This process is governed by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), which outline specific parameters to be evaluated. europa.euich.org

Method validation demonstrates that a specific analytical procedure for quantifying analytes in a biological matrix is reliable and reproducible. pnrjournal.com Key parameters assessed during validation include accuracy, precision, selectivity, sensitivity, linearity, range, and robustness. ich.orgresearchgate.net These evaluations are crucial for ensuring the integrity of data in pharmacokinetic, metabolic, and phytochemical studies involving this compound.

Method Validation Parameters

The validation process involves a series of experiments to verify the performance characteristics of the analytical method. researchgate.net For this compound analysis, these parameters ensure that the measurements are dependable, whether for determining its metabolic fate or its concentration in fruit tissues. labmanager.comcsic.es

Linearity and Range : Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of this compound within a specified range. ich.org The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity. ich.org This is typically established by analyzing a series of calibration standards and assessing the correlation coefficient of the resulting curve.

Accuracy : Accuracy represents the closeness of the mean test results to the true value. ich.org It is often determined by analyzing samples spiked with known amounts of this compound (as a pure standard) at different concentration levels across the analytical range. ich.org The results are reported as percent recovery. ich.orgchromatographyonline.com

Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. researchgate.net It is typically expressed at three levels:

Repeatability (Intra-assay precision) : Assesses precision over a short time interval with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-assay precision) : Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. researchgate.net

Reproducibility : Assesses precision between different laboratories. researchgate.net

Sensitivity (LOD & LOQ) : The sensitivity of the method is defined by its detection and quantification limits.

Limit of Detection (LOD) : The lowest concentration of this compound in a sample that can be detected but not necessarily quantified with precision and accuracy. ich.orgchromatographyonline.com

Limit of Quantification (LOQ) : The lowest concentration of this compound that can be determined with acceptable levels of precision and accuracy. ich.orgchromatographyonline.com The LOQ is a critical parameter for studies involving trace amounts of the compound. chromatographyonline.com

Selectivity/Specificity : Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample matrix. europa.eu For this compound analysis in avocado, for instance, the method must be able to distinguish it from other abundant sugars like perseitol, sucrose, fructose, and glucose. researchgate.netnih.gov This is typically verified by analyzing blank matrix samples from at least six different sources to check for interfering peaks at the retention time of the analyte. europa.eu

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org Variations could include changes in mobile phase composition, pH, or temperature. chromatographyonline.com

Below is a table summarizing typical validation parameters and their common acceptance criteria based on regulatory guidelines.

Table 1: Key Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | Ability to elicit results directly proportional to analyte concentration. ich.org | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of measured value to the true value, expressed as percent recovery. ich.org | Mean value within 85-115% of the nominal value (or 80-120% at LOQ). lcms.cz |

| Precision | Agreement between a series of measurements, expressed as Relative Standard Deviation (RSD). researchgate.net | RSD ≤ 15% (or ≤ 20% at LOQ). lcms.cz |

| Limit of Quantification (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. ich.org | Typically determined at a signal-to-noise ratio of 10:1. chromatographyonline.com |

| Selectivity | Ability to measure the analyte without interference from matrix components. europa.eu | No significant interfering peaks at the analyte's retention time in blank matrix samples. europa.eu |

Interference Considerations

Biological matrices are inherently complex, containing numerous endogenous compounds that can interfere with the analysis of a target analyte like this compound. csic.eschromatographyonline.com This "matrix effect" can lead to inaccurate quantification by causing signal suppression or enhancement, particularly in sensitive techniques like mass spectrometry. chromatographyonline.com

The avocado mesocarp, a primary source of this compound, is a particularly challenging matrix due to its high content of fats, proteins, and other structurally similar sugars. csic.esnih.govcsic.es Similarly, plasma and other biological fluids contain a multitude of proteins, salts, and metabolites that can interfere. pnrjournal.com

Common sources of interference and strategies to mitigate them are detailed below:

Endogenous Matrix Components : The most significant challenge in this compound analysis is interference from other naturally occurring substances. In avocado, these include the C7 polyol perseitol, as well as common C6 sugars (glucose, fructose) and sucrose, which are often present in high concentrations. nih.govcsic.es

Mitigation : Effective sample preparation is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can selectively isolate carbohydrates or remove interfering lipids and proteins. chromatographyonline.com Derivatization of the sugar can also improve chromatographic separation and detection. chromatographyonline.com

Co-elution and Isobaric Interference : In chromatographic methods, compounds that elute at the same time as this compound can interfere. In mass spectrometry, isobaric compounds (having the same nominal mass) can be mistaken for the analyte.

Mitigation : Advanced chromatographic techniques, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are well-suited for separating polar compounds like sugars and can resolve this compound from other carbohydrates. researchgate.net High-resolution mass spectrometry (HRMS) can differentiate between analytes and interferences based on their exact mass, even if their nominal masses are identical.

Ion Suppression/Enhancement : This is a common matrix effect in electrospray ionization mass spectrometry (ESI-MS). Co-eluting compounds from the biological matrix can alter the ionization efficiency of this compound, leading to suppressed or enhanced signal intensity and inaccurate results. chromatographyonline.com

Mitigation : The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. chromatographyonline.com A SIL-IS, such as ¹³C-labeled this compound, co-elutes with the analyte and experiences the same ionization effects, allowing for reliable normalization of the signal. chromatographyonline.com Matrix-matched calibration, where standards are prepared in the same blank biological matrix as the samples, can also help compensate for these effects. drawellanalytical.com

The following table summarizes potential interferences in this compound analysis and common approaches to address them.

Table 2: Interference Considerations and Mitigation Strategies for this compound Analysis

| Type of Interference | Source/Cause | Mitigation Strategy |

|---|---|---|

| Endogenous Components | Other sugars (perseitol, glucose, fructose), lipids, proteins, and organic acids in the biological matrix. nih.govcsic.es | - Sample clean-up (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction). chromatographyonline.com |

| Ion Suppression/Enhancement | Co-eluting matrix components affecting analyte ionization in ESI-MS. chromatographyonline.com | - Use of a Stable Isotope-Labeled Internal Standard (SIL-IS). chromatographyonline.com |

| Isobaric Interference | Compounds with the same mass-to-charge ratio as this compound. | - High-Resolution Mass Spectrometry (HRMS) for mass accuracy.

|

| Chromatographic Co-elution | Poor separation of this compound from other matrix components. | - Optimization of chromatographic conditions.

|

Chemical Synthesis of D Mannoheptulose for Research Purposes

Laboratory Synthesis Routes and Methodologies

Several laboratory-scale synthetic strategies have been developed to access D-mannoheptulose, often involving multi-step sequences starting from more readily available carbohydrate precursors.

Multi-step Synthetic Approaches from Precursor Sugars

A prominent synthetic route begins with protected D-mannose derivatives. One established three-step synthesis utilizes 2,3,4,5,6-penta-O-benzyl-D-mannose as the starting material nih.govresearchgate.netavocadosource.com. This approach involves:

Olefin Formation: Preparation of an olefinated sugar intermediate via a Wittig reaction nih.govresearchgate.netavocadosource.com.

Oxidation: A key step where the olefinated sugar undergoes oxidation, typically with potassium permanganate (B83412) in an aqueous acetone (B3395972) solution, leading to a 2-hydroxyoxirane product nih.govresearchgate.netavocadosource.com.

Debenzylation and Hydrolysis: Removal of the benzyl (B1604629) protecting groups through hydrogenation (e.g., using Pd-C) followed by hydrolysis in dilute sulfuric acid to yield this compound nih.govavocadosource.com.

Another strategy involves the elongation of a shorter-chain sugar. For instance, a five-carbon sugar such as D-xylose can be extended to a seven-carbon sugar using reactions like the Horner–Wadsworth–Emmons reaction benchchem.com.

Stereochemical Control and Purity Considerations

Ensuring the correct stereochemistry and high purity of the synthesized this compound is paramount for its use in biological research. Synthetic schemes must be designed to control the configuration at each chiral center. For example, the Wittig reaction and subsequent oxidation steps require careful optimization to achieve the desired stereochemical outcome. Methods for purification, such as crystallization and chromatography, are essential to isolate this compound with high purity, often confirmed by specific rotation measurements lookchem.com. The synthesis of various stereoisomers can be achieved through different synthetic pathways, and careful characterization is necessary to identify the target compound google.com.

Use of Specific Chemical Reactions (e.g., Wittig Reaction, Oxidation with Permanganate)

The synthesis of this compound frequently employs well-established organic reactions tailored for carbohydrate chemistry.

Wittig Reaction: This reaction is critical for extending the carbon chain by forming a carbon-carbon double bond. It involves the reaction of a phosphorus ylide with a carbonyl compound (aldehyde or ketone) to produce an alkene nih.govresearchgate.netavocadosource.comprutor.ai. In the synthesis of this compound, it is used to create an olefinated sugar precursor nih.govresearchgate.netavocadosource.com.

Oxidation with Potassium Permanganate: The oxidation of the olefinated sugar intermediate with potassium permanganate in aqueous acetone is a key step that introduces oxygen functionality, ultimately leading to the formation of the 2-hydroxyoxirane intermediate, a precursor to the α-hydroxy ketone moiety of this compound nih.govresearchgate.netavocadosource.com.

Table 1: Key Reactions in this compound Synthesis

| Reaction Step | Starting Material/Intermediate | Key Reagents/Conditions | Product/Intermediate | Yield (Overall) | Citation(s) |

| 1. Olefin Formation | 2,3,4,5,6-penta-O-benzyl-D-mannose | Wittig reaction | Olefinated sugar | N/A | nih.govresearchgate.netavocadosource.com |

| 2. Oxidation | Olefinated sugar | KMnO₄ in aqueous acetone | 2-hydroxyoxirane product | N/A | nih.govresearchgate.netavocadosource.com |

| 3. Deprotection/Hydrolysis | 2-hydroxyoxirane product | Hydrogenation (Pd-C), dilute H₂SO₄ hydrolysis | This compound | 39% | nih.govavocadosource.com |

| Elongation | D-xylose | Horner–Wadsworth–Emmons reaction | Heptose precursor | N/A | benchchem.com |

Synthesis of this compound Derivatives for Mechanistic Studies (e.g., hexaacetate ester)

To facilitate mechanistic studies or to alter the compound's properties for specific applications, derivatives of this compound are synthesized. A notable derivative is the this compound hexaacetate ester. This derivative can be prepared by acetylating this compound using acetic anhydride (B1165640) in the presence of pyridine (B92270) at a controlled temperature (e.g., 0°C) for an extended period (e.g., forty-eight hours) lookchem.com. The acetylation typically proceeds in high yield (e.g., 85%) and results in a crystalline product, often the α-hexaacetate, which can be purified by recrystallization lookchem.comnih.gov. These derivatives, such as the hexaacetate ester, can exhibit different pharmacokinetic properties and may be used to study cellular uptake mechanisms or to probe enzyme interactions nih.govnih.govbiomedres.us.

Table 2: Synthesis of this compound Hexaacetate Ester

| Starting Material | Reagents/Conditions | Product | Yield | Citation(s) |

| This compound | Acetic anhydride, Pyridine (0°C, 48 hours) | This compound α-hexaacetate | 85% | lookchem.com |

Importance of Synthetic Access for Biological Research

The availability of synthetically produced this compound is critical for advancing biological research. While this compound is found in nature, its isolation can be challenging, and obtaining it in the high purity and quantities required for detailed biochemical assays and mechanistic studies is often impractical nih.govresearchgate.net. Synthetic routes allow researchers to:

Obtain High Purity Material: Ensure that experimental results are not confounded by impurities present in natural extracts.

Prepare Labeled Compounds: Synthesize isotopically labeled this compound (e.g., with ¹⁴C or ³H) for metabolic tracing studies, helping to elucidate its biochemical pathways and fate within biological systems google.com.

Synthesize Derivatives: Create modified versions, such as the hexaacetate ester, to investigate structure-activity relationships, improve cellular uptake, or probe specific biological targets nih.govnih.govbiomedres.us.

Facilitate Mechanistic Studies: Provide a reliable supply of the compound for investigating its role as a hexokinase inhibitor, its effects on insulin (B600854) secretion, and its broader impact on carbohydrate metabolism nih.govmedchemexpress.comwikipedia.org.

The ability to synthesize this compound and its derivatives empowers researchers to conduct in-depth investigations into its biological functions, contributing to a deeper understanding of metabolic regulation and potential therapeutic interventions.

List of Compounds Mentioned:

this compound

2,3,4,5,6-penta-O-benzyl-D-mannose

this compound α-hexaacetate

D-xylose

D-glucose

D-mannose

this compound 7-phosphate

D-altro-heptulose 1,7-bisphosphate

Sedoheptulose 7-phosphate

D-arabinose-5-phosphate

D-ribose-5-phosphate

Dihydroxyacetone phosphate (B84403)

D-erythrose-4-phosphate

D-manno-D-gala-heptose

3,4,5,6,7-penta-O-benzyl-D-mannoheptulose

2-hydroxyoxirane

Future Directions in D Mannoheptulose Research

Elucidation of Remaining Biosynthetic and Metabolic Gaps

While significant strides have been made in understanding D-mannoheptulose, key questions regarding its formation and breakdown in organisms remain. The biosynthetic pathway of this seven-carbon sugar is not entirely understood. wikipedia.org In photosynthetic organisms like the avocado, it is believed that C7 sugars originate from the reductive pentose (B10789219) phosphate (B84403) pathway, with evidence suggesting that this compound-7-phosphate and sedoheptulose-7-P are precursors to this compound and sedoheptulose (B1238255). nih.gov However, the precise origin of these phosphorylated precursors is yet to be conclusively determined. nih.govfrontiersin.org One proposed route involves the conversion of D-arabinose-5-phosphate and D-ribose-5-phosphate via transketolase activity to form this compound-7-phosphate. nih.govfrontiersin.org Further research is needed to validate this proposed pathway and identify the specific enzymes involved.